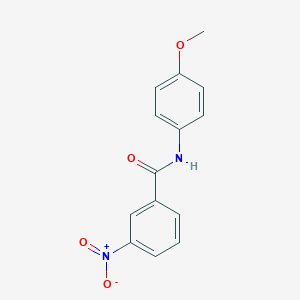

3-Methoxy-4-nitropyridine 1-oxide

Overview

Description

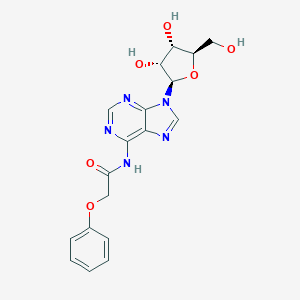

3-Methoxy-4-nitropyridine 1-oxide is a chemical compound with the molecular formula C6H6N2O4 . It has a molecular weight of 170.12 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of 4-nitropyridine, a key intermediate in medicinal products, can be achieved from pyridine N-oxide in a two-step approach . The first step involves the nitration of pyridine N-oxide with HNO and H2SO to give 4-nitropyridine N-oxide . This is followed by a reaction with PCl to give the final product . The continuous flow methodology is used to minimize the accumulation of the highly energetic and potentially explosive nitration product .

Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-nitropyridine 1-oxide is represented by the InChI code 1S/C6H6N2O4/c1-12-6-4-7 (9)3-2-5 (6)8 (10)11/h2-4H,1H3 . The InChI key is YTTSNODVMTUELN-UHFFFAOYSA-N . The Canonical SMILES representation is COC1=C (C=CN=C1) [N+] (=O) [O-] .

Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Physical And Chemical Properties Analysis

3-Methoxy-4-nitropyridine 1-oxide is a solid substance . It has a molecular weight of 170.12 g/mol . It is stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Cyanation and Deoxygenation

3-Methoxy-4-nitropyridine 1-oxide is involved in cyanation reactions with trimethylsilanecarbonitrile, leading to the formation of 3-substituted 2-pyridinecarbonitriles. It also participates in deoxygenation processes converting nitropyridine 1-oxides to nitropyridines (Sakamoto, Kaneda, Nishimura, & Yamanaka, 1985).

Optical Nonlinear Behavior

The compound demonstrates high optical nonlinear behavior, particularly in second-harmonic generation. It is used to grow single crystals in tetramethoxysilane gel, which are then analyzed for their nonlinear optical performance and crystalline quality (Andreazza, Lefaucheux, Robert, Josse, & Zyss, 1990).

Directive Influence in Nitration

The compound exhibits a specific directive influence during nitration processes. For instance, nitration of 2- and 3-methoxypyridine-N-oxide leads to the exclusive formation of 4-nitro compounds (Hertog & Ammers, 2010).

Reissert-Kaufmann-type Reaction

In the Reissert-Kaufmann-type reaction, 3-Methoxy-4-nitropyridine 1-oxide is a precursor for 2-cyano-4-nitropyridines. This reaction pathway offers a novel route for synthesizing nitropyridinecarboxylic acids from pyridine homologues (Matsumura, Ariga, & Ohfuji, 1970).

Diels-Alder Reactions

The compound acts as a dienophile in Diels-Alder reactions with different dienes, leading to the formation of quinoline derivatives. This process is important for understanding regioselectivity and reaction mechanisms in such systems (Kneeteman, 2012).

Charge-Transfer Complexes

3-Methoxy-4-nitropyridine 1-oxide forms charge-transfer complexes with iodine, studied for their equilibrium characteristics. This research contributes to understanding molecular interactions in such complexes (Gardner & Ragsdale, 1968).

Synthesis Processes

It is used in various synthesis processes, including the preparation of 3-methoxy-5,6-diamino-2-nitropyridine through a series of chemical reactions, demonstrating its versatility as a chemical precursor (Jun, 2007).

Interaction with Sodium Methoxide

The interaction of 3-Methoxy-4-nitropyridine 1-oxide with sodium methoxide in different solvents and surfactant aggregates reveals insights into reaction kinetics and molecular interactions in such environments (Fendler, Chang, & Fendler, 1975).

Safety And Hazards

3-Methoxy-4-nitropyridine 1-oxide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause genetic defects and cancer . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The title adduct, C7H5NO4·C6H6N2O3, forms part of an ongoing study of the design of non-centrosymmetric systems based on 3-methy-4-nitropyridine 1-oxide . The supramolecular structure shows that molecules of the title complex are linked into sheets by a combination of strong O—H⋯O and weak C—H–O hydrogen bonds .

properties

IUPAC Name |

3-methoxy-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-12-6-4-7(9)3-2-5(6)8(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTSNODVMTUELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C[N+](=C1)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563738 | |

| Record name | 3-Methoxy-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-nitropyridine 1-oxide | |

CAS RN |

19355-04-5 | |

| Record name | 3-Methoxy-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/structure/B182232.png)

![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B182247.png)